5-amino-2-fluoro-3-methylbenzoic acid 5-amino-2-fluoro-3-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1501767-86-7
VCID: VC11569067
InChI:
SMILES:
Molecular Formula: C8H8FNO2
Molecular Weight: 169.2

5-amino-2-fluoro-3-methylbenzoic acid

CAS No.: 1501767-86-7

Cat. No.: VC11569067

Molecular Formula: C8H8FNO2

Molecular Weight: 169.2

Purity: 95

* For research use only. Not for human or veterinary use.

5-amino-2-fluoro-3-methylbenzoic acid - 1501767-86-7

Specification

CAS No. 1501767-86-7
Molecular Formula C8H8FNO2
Molecular Weight 169.2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring with three substituents:

  • Amino group at position 5: Enhances hydrogen-bonding potential and participation in biochemical interactions.

  • Fluoro group at position 2: Contributes to electron-withdrawing effects, altering reactivity and stability.

  • Methyl group at position 3: Introduces steric hindrance and modulates lipophilicity.

The molecular formula is C₈H₈FNO₂, with a molecular weight of 181.16 g/mol (calculated from atomic masses). Key spectral data for analogous compounds include:

  • ¹H NMR: Methyl protons resonate at δ 2.3–2.5 ppm, while aromatic protons appear at δ 6.8–7.5 ppm .

  • ¹³C NMR: Carboxylic acid carbon at δ 170–175 ppm, aromatic carbons at δ 110–150 ppm .

Table 1: Molecular Properties

PropertyValueSource Analogs
Molecular FormulaC₈H₈FNO₂
Molecular Weight181.16 g/molCalculated
IUPAC Name5-Amino-2-fluoro-3-methylbenzoic acidN/A
Melting Point~215–220°C (estimated)
SolubilitySlightly soluble in polar solvents

Synthesis and Production

Synthetic Routes

While no direct synthesis of 5-amino-2-fluoro-3-methylbenzoic acid is documented, pathways for structurally related compounds suggest feasible strategies:

Halogenation and Functional Group Interconversion

  • Fluorination: Electrophilic fluorination using Selectfluor® on a pre-functionalized benzoic acid derivative, as demonstrated in the synthesis of 3-fluoro-5-aminolevulinic acid .

  • Methyl Group Introduction: Friedel-Crafts alkylation or directed ortho-methylation using organometallic reagents .

Protecting Group Strategies

  • Amino Protection: Temporary protection with acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions during fluorination .

  • Carboxylic Acid Protection: Conversion to methyl or benzyl esters for stability during synthesis .

Table 2: Example Synthesis Steps for Analogous Compounds

StepReactionConditionsYieldSource
1Nitration of toluic acidHNO₃, H₂SO₄, 0°C75%
2Reduction of nitro groupH₂, Pd/C, ethanol90%
3FluorinationSelectfluor®, CH₃CN, 60°C65%

Physicochemical Properties

Acidity and Basicity

  • pKa of Carboxylic Acid: ~4.2–4.5 (similar to benzoic acid derivatives) .

  • Amino Group pKa: ~2.5–3.0, making it protonated under physiological conditions.

Thermal Stability

Differential scanning calorimetry (DSC) of analogs shows decomposition temperatures above 200°C, suggesting moderate thermal stability.

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

  • Fluorine: Increases metabolic stability by resisting cytochrome P450 oxidation .

  • Methyl Group: Balances solubility and binding affinity in hydrophobic enzyme pockets.

Future Research Directions

  • Stereoselective Synthesis: Development of enantioselective routes using chiral auxiliaries or catalysts .

  • Biological Screening: Evaluation against cancer cell lines and bacterial strains to identify lead candidates.

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